Clofarabine triphosphate

概要

説明

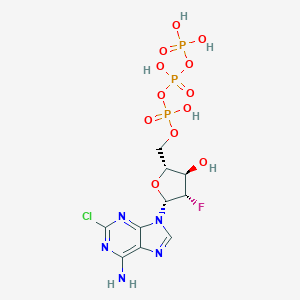

Clofarabine-5’-triphosphate is a phosphorylated derivative of clofarabine, a second-generation purine nucleoside analog. It is primarily known for its potent antineoplastic activity, particularly in the treatment of acute lymphoblastic leukemia. Clofarabine-5’-triphosphate is the active metabolite that inhibits DNA synthesis by incorporating into DNA and inhibiting ribonucleotide reductase .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of clofarabine-5’-triphosphate involves the phosphorylation of clofarabine. The process typically includes the following steps:

Phosphorylation: Clofarabine is first phosphorylated to clofarabine-5’-monophosphate using a phosphorylating agent such as phosphorus oxychloride in the presence of a base.

Further Phosphorylation: The monophosphate is then further phosphorylated to the diphosphate and finally to the triphosphate using pyrophosphate donors like adenosine triphosphate (ATP) or other phosphorylating agents under controlled conditions.

Industrial Production Methods: Industrial production of clofarabine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used for purification and quality control .

化学反応の分析

反応の種類: クロファラビン-5'-トリリン酸は、以下を含む、いくつかの種類の化学反応を起こします。

DNAへの組み込み: それは、DNAへの組み込みのために、内因性デオキシリボヌクレオチド三リン酸と競合し、鎖の停止につながります。

リボヌクレオチドレダクターゼの阻害: それは、リボヌクレオチドレダクターゼを阻害し、DNA合成に使用できるデオキシリボヌクレオチド三リン酸のプールを減少させます.

一般的な試薬と条件:

リン酸化剤: オキシ塩化リン、アデノシン三リン酸。

塩基: トリエチルアミン、ピリジン。

溶媒: ジメチルホルムアミド、アセトニトリル。

主な生成物:

4. 科学研究における用途

クロファラビン-5'-トリリン酸は、幅広い科学研究用途があります。

科学的研究の応用

Clofarabine-5’-triphosphate has a wide range of scientific research applications:

Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.

Biology: Investigated for its effects on cellular metabolism and nucleotide pools.

Medicine: Primarily used in the treatment of acute lymphoblastic leukemia and other hematologic malignancies. .

Industry: Utilized in the development of new antineoplastic agents and in drug discovery research.

作用機序

クロファラビン-5'-トリリン酸は、複数のメカニズムを通じてその効果を発揮します。

DNA合成の阻害: それはDNAに組み込まれ、鎖の停止を引き起こします。

リボヌクレオチドレダクターゼの阻害: それは、DNA合成に不可欠なデオキシリボヌクレオチド三リン酸のプールを減少させます。

6. 類似の化合物との比較

クロファラビン-5'-トリリン酸は、フルダラビンやクラドリビンなどの他のヌクレオシド類似体と比較されます。

フルダラビン: クロファラビンと同様に、フルダラビンは、DNA合成を阻害するプリンヌクレオシド類似体です。 クロファラビンは糖部分にハロゲンを含んでおり、分解に対してより耐性があります。

クラドリビン: 別のプリンヌクレオシド類似体であるクラドリビンもDNA合成を阻害しますが、クロファラビンと比較して、酵素的分解を受けやすいです

独自性: クロファラビン-5'-トリリン酸のハロゲン置換を伴う独自の構造により、他のヌクレオシド類似体と比較して、より高い安定性と効力が得られます。 これは、特定の種類の白血病の治療に特に有効です .

類似の化合物:

- フルダラビン

- クラドリビン

- ネララビン

類似化合物との比較

- Fludarabine

- Cladribine

- Nelarabine

生物活性

Clofarabine triphosphate (Clofarabine-TP) is an active metabolite of clofarabine, a second-generation nucleoside analog primarily used in treating acute leukemias. Its biological activity is characterized by several mechanisms that contribute to its anticancer effects, particularly through the inhibition of DNA synthesis and repair.

Clofarabine-TP exerts its cytotoxic effects through multiple pathways:

- Inhibition of DNA Polymerases : Clofarabine-TP inhibits DNA polymerase α and ε, which are essential for DNA replication and repair. This inhibition leads to the termination of DNA chain elongation and prevents proper DNA synthesis .

- Inhibition of Ribonucleotide Reductase (RNR) : Clofarabine-TP also inhibits RNR, an enzyme critical for synthesizing deoxynucleotides from ribonucleotides. This action results in a depletion of the intracellular deoxynucleotide triphosphate (dNTP) pool, particularly affecting dCTP levels, which is crucial for DNA synthesis .

- Induction of Apoptosis : The incorporation of clofarabine-TP into DNA can trigger apoptotic pathways by releasing pro-apoptotic factors such as cytochrome c from mitochondria, leading to programmed cell death even in non-proliferating cells .

- Self-Potentiation : Clofarabine-TP enhances its own incorporation into DNA by depleting the dNTP pool, thereby increasing its effectiveness as a competitive inhibitor of DNA synthesis .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of clofarabine-TP shows significant retention within leukemic cells. Studies indicate that clofarabine-TP concentrations can remain above half of their initial levels for up to 24 hours post-administration, suggesting prolonged activity against leukemia cells .

Table 1: Summary of Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Clearance | 28.8 L/h/m² |

| Volume of Distribution | 172 L/m² |

| Terminal Half-Life | 5.2 hours |

| Retention in Leukemic Blasts | >50% at 24 hours |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of clofarabine in various forms of acute leukemia:

- Acute Lymphoblastic Leukemia (ALL) : In pediatric patients with relapsed or refractory ALL, clofarabine has shown a significant response rate, with complete remission achieved in a notable percentage of cases following treatment with clofarabine alone or in combination with other agents like cytarabine .

- Acute Myeloid Leukemia (AML) : In adult populations, clofarabine has been effective in treating relapsed AML, with studies reporting overall response rates as high as 48% when combined with other chemotherapeutic agents .

Case Study: Phase I/II Trials

In a phase I/II study involving 32 patients with relapsed acute leukemia:

特性

IUPAC Name |

[[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClFN5O12P3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H,24,25)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZCVFJUTWHERD-AYQXTPAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432746 | |

| Record name | CLOFARABINE TRIPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134646-41-6 | |

| Record name | CLOFARABINE TRIPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofarabine triphosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ8ZV99ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Clofarabine triphosphate (Cl-F-ara-ATP) primarily targets human ribonucleotide reductase (RNR) []. This enzyme is crucial for converting ribonucleotides to deoxyribonucleotides, essential building blocks for DNA synthesis. Cl-F-ara-ATP inhibits RNR, leading to a depletion of deoxyribonucleotides and ultimately inhibiting DNA synthesis [, ]. This inhibition of DNA synthesis triggers apoptosis, effectively killing rapidly dividing cancer cells [, ].

ANone: The research papers primarily focus on the biological activity and pharmacokinetics of this compound. They do not provide detailed information about its material compatibility or stability under various conditions.

A: this compound itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting human ribonucleotide reductase (RNR) []. This inhibition mechanism underlies its application as an anti-cancer agent, particularly in treating acute leukemias [, , ].

A: Yes, computational modeling, specifically Molecular Dynamics simulations, has been employed to understand the interaction between clofarabine and potential drug delivery systems like dendrimers []. These simulations help elucidate the molecular basis for the different interactions observed between clofarabine and various dendrimer structures.

A: While the provided information doesn't directly address the stability of this compound, research highlights the importance of its intracellular accumulation for therapeutic efficacy []. This suggests that strategies to enhance its stability and delivery within cells are crucial. Currently, clofarabine, the prodrug of this compound, is formulated for intravenous administration [, , ].

ANone: The research abstracts primarily focus on the biological and clinical aspects of this compound. They do not provide specific information on SHE (Safety, Health, and Environment) regulations.

A: this compound exhibits potent in vitro activity against various leukemia cell lines, effectively inhibiting DNA synthesis and inducing apoptosis [, , ]. In vivo studies, particularly clinical trials, have demonstrated promising clinical responses in patients with relapsed or refractory acute leukemias, including AML, ALL, and MDS [, , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。